molecular formula C5H3NO4S B1197997 Thiazole-4,5-dicarboxylic acid CAS No. 22358-80-1

Thiazole-4,5-dicarboxylic acid

Cat. No.: B1197997
CAS No.: 22358-80-1
M. Wt: 173.15 g/mol
InChI Key: HFHARFNUBJTTGI-UHFFFAOYSA-N
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Description

Thiazole-4,5-dicarboxylic acid is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science

Biochemical Analysis

Biochemical Properties

Thiazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of thiamine (Vitamin B1), which is essential for carbohydrate metabolism and the normal functioning of the nervous system . The compound’s interactions with enzymes such as thiamine pyrophosphokinase facilitate the conversion of thiamine to its active form, thiamine pyrophosphate, which is a cofactor for several enzymatic reactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of thiamine impacts the production of neurotransmitters such as acetylcholine, which is crucial for nerve signal transmission . Additionally, this compound has been shown to exhibit antimicrobial and antitumor activities, affecting the proliferation and survival of different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound’s interaction with thiamine pyrophosphokinase leads to the formation of thiamine pyrophosphate, which is essential for the activity of enzymes involved in energy metabolism . This compound also exhibits enzyme inhibition or activation properties, affecting metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for biochemical studies . Long-term exposure to this compound has been observed to influence cellular processes such as cell proliferation and differentiation, with potential implications for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as antimicrobial and antitumor activities . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of thiamine highlights its importance in carbohydrate metabolism and energy production . Additionally, this compound affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring effective delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in biochemical reactions and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-4,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde has been reported to yield thiazole derivatives . Another method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide to form thiazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Thiazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Comparison with Similar Compounds

Uniqueness: Thiazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming coordination polymers and other complex structures . This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,3-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHARFNUBJTTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176892
Record name Thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22358-80-1
Record name Thiazole-4,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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